

Flucarbazone: A Technical Guide to its Discovery and Developmental History

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Compound of Interest

Compound Name: Flucarbazone

Cat. No.: B134062

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Introduction

Flucarbazone-sodium, a selective post-emergence herbicide, represents a significant advancement in the control of grassy and broadleaf weeds, particularly in cereal crops. Developed by Bayer CropScience under the developmental code BAY MKH 6562, it belongs to the sulfonylaminocarbonyltriazolinone chemical class.^{[1][2]} Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.^{[1][3]} This document provides a comprehensive technical overview of the discovery, developmental history, mode of action, synthesis, and key experimental findings related to **Flucarbazone**.

Discovery and Developmental History

Flucarbazone was introduced around the year 2000 by Bayer AG as a potent herbicide for the control of wild oats (*Avena fatua*), green foxtail (*Setaria viridis*), and other significant weeds in wheat production.^{[4][5]} Its development was part of Bayer's ongoing research into sulfonylaminocarbonyltriazolinone chemistry, aiming to provide growers with effective and selective weed management solutions. While a precise discovery date is not publicly available, its development and commercialization in the late 1990s and early 2000s marked a key addition to the Group 2 herbicides. The timeline below highlights key milestones in its public documentation and registration:

- Late 1990s: Extensive research and development on MKH 6562 (the developmental code for **Flucarbazone**) were conducted by Bayer's Crop Protection division.
- 1999: Bayer's annual report mentions the active ingredient flufenacet, a related herbicide, gaining ground, indicating active research in this area of chemistry.^[5]
- 2000: **Flucarbazone**-sodium was first registered for use in the United States.
- 2005: Bayer's Annual Report details the activities of Bayer CropScience, the division responsible for herbicides like **Flucarbazone**.^{[6][7]}
- 2008: **Flucarbazone**-sodium was registered in China, expanding its global reach.
- Post-2000s: Numerous studies have been published elucidating its environmental fate, efficacy, and the mechanisms of weed resistance.

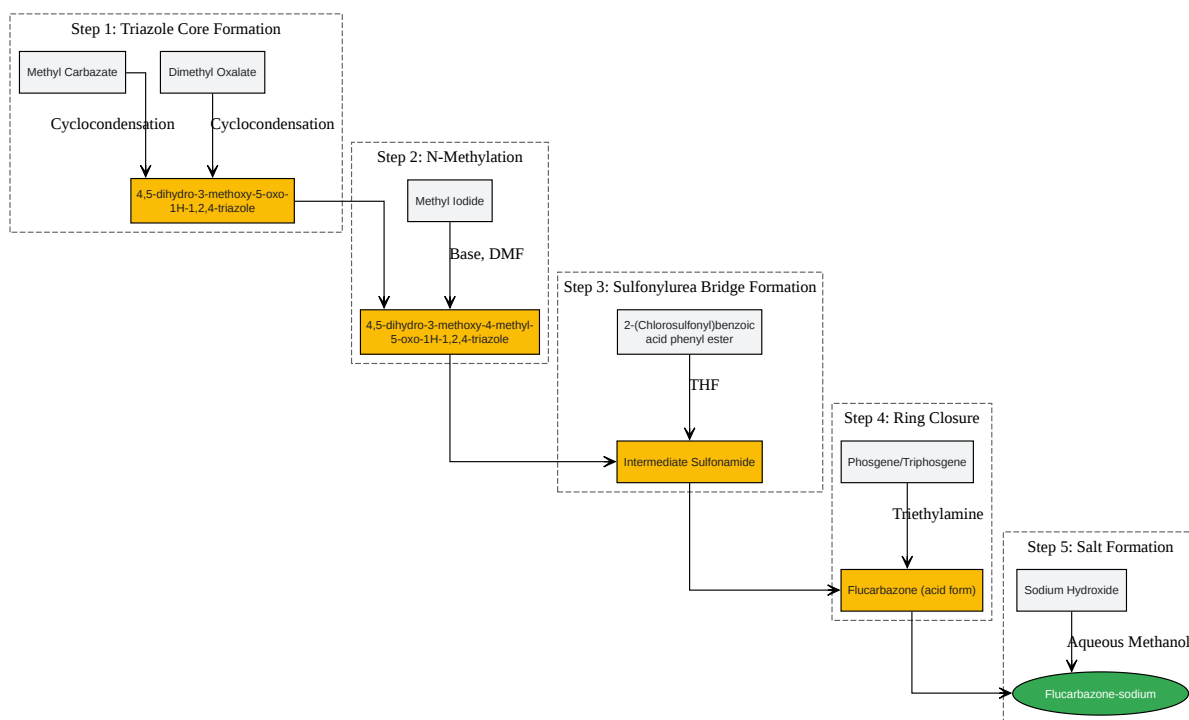
Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Flucarbazone's herbicidal activity is derived from its potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).^{[1][3]} ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.^[3] This pathway is vital for protein synthesis and overall plant growth and is absent in animals, contributing to the herbicide's low mammalian toxicity.

The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and plant growth.^[2] Susceptible weeds exhibit symptoms such as chlorosis, purplish discoloration of leaf veins, and a "bottlebrush" appearance of the roots, with complete plant death typically occurring within two to three weeks of application.^{[2][8]}

Branched-Chain Amino Acid Biosynthesis Pathway and Flucarbazone Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by **Flucarbazone**.



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